molecular formula C21H21ClN2O2 B11978625 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane] CAS No. 303061-30-5

9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]

Cat. No.: B11978625
CAS No.: 303061-30-5
M. Wt: 368.9 g/mol
InChI Key: UUUKYIJBFLBCNO-UHFFFAOYSA-N
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Description

9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane] is a spirocyclic compound characterized by a fused benzo-pyrazolo-oxazine core and a spiro-cyclopentane moiety. Key structural features include a chlorine atom at position 9 and a 4-methoxyphenyl group at position 2. The spiro architecture introduces conformational rigidity, which may enhance binding specificity in biological systems.

Properties

CAS No.

303061-30-5

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

9-chloro-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C21H21ClN2O2/c1-25-16-7-4-14(5-8-16)18-13-19-17-12-15(22)6-9-20(17)26-21(24(19)23-18)10-2-3-11-21/h4-9,12,19H,2-3,10-11,13H2,1H3

InChI Key

UUUKYIJBFLBCNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[1,5-c][1,3]oxazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the spiro-cyclopentane ring: This step often involves a spirocyclization reaction, where the cyclopentane ring is fused to the oxazine core.

    Chlorination and methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

  • 9′-Chloro-2′-(4-methylphenyl)-1′,10b′-dihydrospiro[cyclopentane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] () Substituents: 4-Methylphenyl (lipophilic) instead of 4-methoxyphenyl. Molecular Formula: C21H21ClN2O. The absence of a methoxy oxygen may also decrease hydrogen-bonding capacity .
  • 9-Chloro-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () Substituents: Dual methoxy groups (3-methoxy and 4-methoxy). Molecular Formula: C25H22ClN3O3 (estimated). Increased polarity may improve aqueous solubility but could reduce metabolic stability .

Analogues with Modified Spiro or Aliphatic Substituents

  • 9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine ()

    • Substituents : Isopropyl group at position 4.
    • Molecular Formula : C22H23ClN2O2.
    • Key Differences : The isopropyl group adds steric bulk, which may hinder rotation and stabilize specific conformations. This modification could enhance selectivity for hydrophobic binding pockets in biological targets .
  • Spiro[indoline-3,5′-pyrazolo[1,5-c][1,3]benzoxazine] Derivatives () Substituents: Indolinone ring instead of cyclopentane. Key Differences: The indolinone moiety introduces a hydrogen-bond acceptor (carbonyl group), which may improve interactions with enzymes or receptors. These compounds demonstrated antimicrobial activity (MIC: 50–250 μg/mL), suggesting that the target compound’s spiro-cyclopentane structure could be optimized for similar applications .

Analogues with Heterocyclic Variations

  • 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine ()
    • Substituents : Pyrazolo[5,1-c][1,4]oxazine core.
    • Key Differences : The altered oxazine ring topology may affect electronic distribution and π-π stacking interactions. The 4-chlorophenyl group could enhance electrophilic character compared to the target’s 4-methoxyphenyl .

Biological Activity

9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane] is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure contributes to its diverse biological activities, particularly in cancer research and enzyme inhibition. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane] is C21H21ClN2O2 with a molecular weight of approximately 368.9 g/mol. The compound features a chloro group and a methoxyphenyl moiety, which enhance its chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Its spiro structure allows for specific interactions with various biological targets, potentially leading to:

  • Inhibition of Cell Proliferation : Studies suggest that the compound can inhibit the growth of cancer cells by interfering with cell cycle progression.
  • Modulation of Immune Responses : The compound may enhance immune responses against tumor cells by modulating cytokine production and T-cell activation pathways.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane] significantly reduced the viability of various cancer cell lines compared to control groups.
  • Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Enzyme Interaction

The compound's interaction with specific enzymes has also been a focus of research:

  • Enzyme Inhibition : It has been shown to bind effectively to enzymes involved in cancer progression, leading to their inhibition. This characteristic is crucial for understanding its mechanism of action in biological systems.

Comparative Analysis

To contextualize the biological activity of 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane], we can compare it with structurally similar compounds:

Compound NameStructure HighlightsUnique Features
7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentaneContains two methoxy groupsEnhanced solubility and potential for increased biological activity
5'-Bromo-7,9-dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-oneFeatures a bromo substituentMay exhibit different reactivity patterns due to bromine's larger size
9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidineContains a piperidine moietyPotentially different pharmacological profiles due to piperidine

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